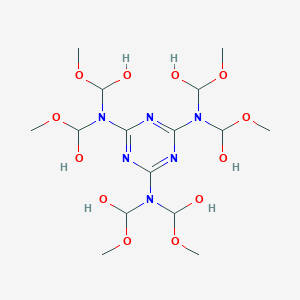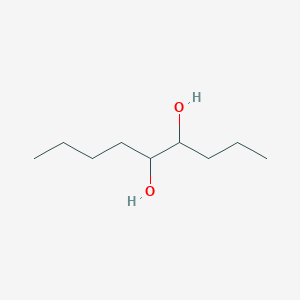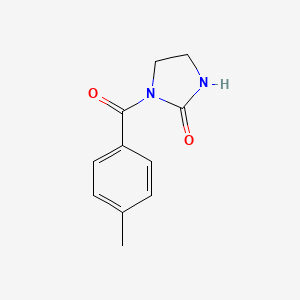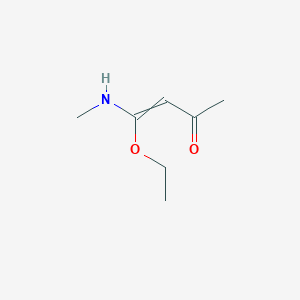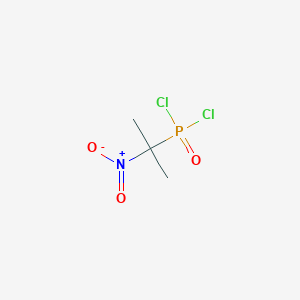
(2-Nitropropan-2-yl)phosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Nitropropan-2-yl)phosphonic dichloride is a chemical compound with the molecular formula C3H6Cl2NO3P It is characterized by the presence of a nitro group, a phosphonic dichloride group, and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitropropan-2-yl)phosphonic dichloride typically involves the reaction of 2-nitropropane with phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2-Nitropropane+Phosphorus trichloride→(2-Nitropropan-2-yl)phosphonic dichloride
The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of catalysts and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Nitropropan-2-yl)phosphonic dichloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chlorine atoms in the phosphonic dichloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group can yield nitroso or nitrate compounds, while reduction can produce amines. Substitution reactions can lead to the formation of various phosphonic esters or amides.
Scientific Research Applications
Chemistry
In chemistry, (2-Nitropropan-2-yl)phosphonic dichloride is used as a reagent in the synthesis of other organophosphorus compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of nitro and phosphonic groups on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound may have potential applications as pharmaceuticals or diagnostic agents. Research is ongoing to explore its therapeutic potential.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it useful in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Nitropropan-2-yl)phosphonic dichloride involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, while the phosphonic dichloride group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Similar Compounds
(2-Nitropropan-2-yl)phosphonic acid: Similar structure but with hydroxyl groups instead of chlorine atoms.
(2-Nitropropan-2-yl)phosphonic ester: Similar structure but with ester groups instead of chlorine atoms.
Uniqueness
(2-Nitropropan-2-yl)phosphonic dichloride is unique due to the presence of both nitro and phosphonic dichloride groups. This combination of functional groups imparts distinctive reactivity and properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
60171-57-5 |
|---|---|
Molecular Formula |
C3H6Cl2NO3P |
Molecular Weight |
205.96 g/mol |
IUPAC Name |
2-dichlorophosphoryl-2-nitropropane |
InChI |
InChI=1S/C3H6Cl2NO3P/c1-3(2,6(7)8)10(4,5)9/h1-2H3 |
InChI Key |
WGPIEWDMGDFQBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)([N+](=O)[O-])P(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


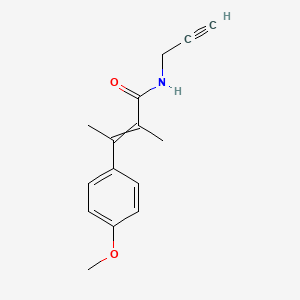

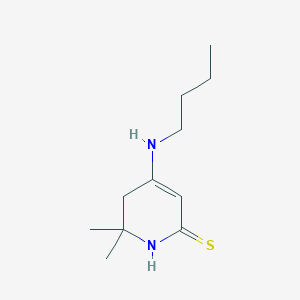
![2-[(3-Oxo-3-phenylpropyl)amino]butanoic acid](/img/structure/B14616304.png)
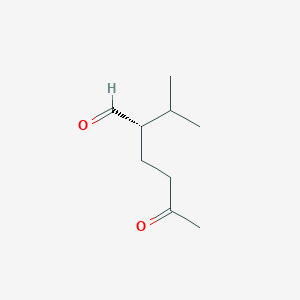
![2-[1-(2,4-Dinitrophenyl)ethyl]-1H-benzimidazole](/img/structure/B14616315.png)
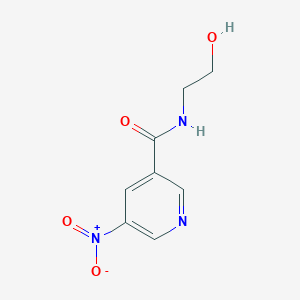
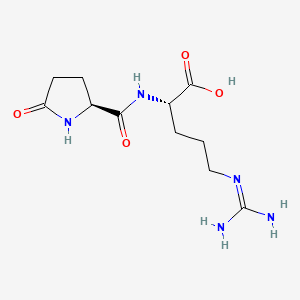
![Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate](/img/structure/B14616347.png)
